molecular formula C7H9ClO B12222482 3-Chloro-5-methylcyclohex-2-en-1-one CAS No. 42747-34-2

3-Chloro-5-methylcyclohex-2-en-1-one

Cat. No.: B12222482
CAS No.: 42747-34-2
M. Wt: 144.60 g/mol
InChI Key: RQWGKEUBPFDQRF-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-chloro-5-methyl- is an organic compound with a molecular formula of C7H9ClO It is a derivative of cyclohexenone, featuring a chlorine atom and a methyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexen-1-one, 3-chloro-5-methyl- can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced through catalytic oxidation processes or other large-scale organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-chloro-5-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclohexenones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclohexen-1-one, 3-chloro-5-methyl- has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.

    Materials Science: It is used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclohexen-1-one, 3-chloro-5-methyl- involves its reactivity as an enone. The compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is due to the electron-withdrawing effects of the carbonyl group, which makes the β-carbon more electrophilic.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 3-chloro-5-methyl- is unique due to the presence of both chlorine and methyl substituents, which can significantly alter its chemical reactivity and physical properties compared to its simpler analogs.

Properties

CAS No.

42747-34-2

Molecular Formula

C7H9ClO

Molecular Weight

144.60 g/mol

IUPAC Name

3-chloro-5-methylcyclohex-2-en-1-one

InChI

InChI=1S/C7H9ClO/c1-5-2-6(8)4-7(9)3-5/h4-5H,2-3H2,1H3

InChI Key

RQWGKEUBPFDQRF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=O)C1)Cl

Origin of Product

United States

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